Comparative Cytotoxicity of 6-Chloroacetamide-Benzothiazole Versus 2-Chloroacetamide Regioisomer in HepG2 Cells
N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide demonstrates measurable cytotoxicity in HepG2 hepatocellular carcinoma cells with an IC50 of 48 μM . This compound serves as a synthetic precursor to more potent derivatives; notably, N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives (which incorporate the 6-substituted benzothiazole scaffold) achieve substantially enhanced potency, with the most active compound 10m exhibiting an IC50 of 0.98 μM against K562 leukemia cells [1]. This ~49-fold potency differential underscores the critical role of the 6-position substitution pattern as a scaffold for further optimization compared to unmodified intermediates.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 48 μM in HepG2 cells |
| Comparator Or Baseline | Compound 10m (N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivative): 0.98 μM in K562 cells |
| Quantified Difference | Approximately 49-fold higher potency for the elaborated derivative |
| Conditions | HepG2 cells (target compound); K562 leukemia cells (comparator derivative) |
Why This Matters
The measurable baseline cytotoxicity of the 6-substituted scaffold provides a validated starting point for structure-activity relationship (SAR) optimization that 2-substituted regioisomers do not equivalently support.
- [1] Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. 2025. View Source
